2-Chloro-3,4-difluorophenol
Description
Overview of Halogenated Organic Compounds (HOCs) in the Environment and Industry
Halogenated organic compounds (HOCs) are organic compounds containing at least one halogen atom—fluorine, chlorine, bromine, or iodine. nih.govtecamgroup.comtecamgroup.com For the past century, a wide array of HOCs have been manufactured and utilized in industrial processes, agriculture, and consumer products. nih.gov Their widespread use is attributed to their effectiveness and low cost of production. nih.gov
However, the persistent nature of many HOCs has led to global environmental contamination, with increasing levels found in air, water, soil, and human tissues. nih.govepa.gov This has raised ecological and human health concerns. nih.govepa.gov Industries such as petrochemical, pharmaceutical, textile, and paper manufacturing are significant sources of HOC emissions. tecamgroup.comtecamgroup.com Due to their environmental impact, the production and use of some HOCs have been restricted or banned by regulatory agencies. epa.gov
Significance of Fluorinated and Chlorinated Aromatic Compounds in Advanced Organic Synthesis
Fluorinated and chlorinated aromatic compounds are of particular importance in advanced organic synthesis. The introduction of fluorine and chlorine atoms into aromatic rings can significantly alter the molecule's physical, chemical, and biological properties. researchgate.net20.210.105
Fluorine-containing aromatic compounds are utilized in the development of pharmaceuticals (including hypnotics, anti-inflammatory agents, and antibacterials) and crop-protection chemicals like herbicides and insecticides. researchgate.net The unique properties conferred by fluorine also make these compounds valuable in materials science, such as in the creation of liquid crystals and high-performance polymers. researchgate.net
Similarly, chlorinated phenols have substantial commercial importance, serving as intermediates in the synthesis of more complex products and as end-products themselves. encyclopedia.pubresearchgate.net Their applications span antiseptics, herbicides, pesticides, and dyes. encyclopedia.pubresearchgate.net For example, 2,4-dichlorophenol (B122985) is a key component in the manufacturing of the widely used herbicide 2,4-D. encyclopedia.pub
Research Context of 2-Chloro-3,4-difluorophenol within Substituted Phenols
This compound is a substituted phenol (B47542) that contains both chlorine and fluorine atoms on the aromatic ring. This specific combination of halogens makes it a subject of interest in chemical research. It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of specialty chemicals for pharmaceuticals and agricultural products. The presence of both chlorine and fluorine atoms enhances its reactivity, making it suitable for a variety of chemical transformations.
Historical Development of Research on Halogenated Phenols
The history of research on halogenated phenols is intertwined with the broader history of organofluorine and organochlorine chemistry. The use of chlorinated phenols dates back to at least 1936, with pentachlorophenol (B1679276) being used as a wood preservative. encyclopedia.pubresearchgate.net The synthesis of the herbicide 2,4-D, involving 2,4-dichlorophenol, began in 1941. encyclopedia.pub
The development of methods to synthesize fluoroaromatic compounds has been a significant area of research. A key breakthrough was the Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates. nih.gov Another important method, the nucleophilic halogen exchange (Halex) reaction using potassium fluoride, was reported in 1936. nih.gov The synthesis of chlorinated phenols is typically achieved through the direct chlorination of the parent phenol, a process that has been refined over the years to improve selectivity. encyclopedia.pub Early work on the bactericidal action of alkyl derivatives of chlorophenols was published as early as 1933. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRNOHNVBCQESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanisms for 2 Chloro 3,4 Difluorophenol
Precursor Synthesis and Derivatization Strategies
The synthesis of the target compound often begins with the preparation of a less complex, but structurally related, precursor molecule. The primary precursor for 2-Chloro-3,4-difluorophenol is 3,4-difluorophenol (B1294555).
Synthesis of Related Difluorophenols (e.g., 3,4-Difluorophenol)
3,4-Difluorophenol is a key intermediate in various fields, including the synthesis of liquid crystal materials. chemicalbook.comguidechem.com Its preparation can be achieved through several established routes, often starting from commercially available difluorinated benzene (B151609) derivatives. One common method involves the reduction of 3,4-difluorobenzaldehyde. chemicalbook.com Other pathways start from precursors like 3,4-difluoroaniline (B56902) or 1,2-difluorobenzene. chemicalbook.comgoogle.com The transformation of 3,4-difluorophenylboronic acid via ipso-hydroxylation using an oxidizing agent like hydrogen peroxide also yields 3,4-difluorophenol, often in high yield. chemicalbook.com As a phenol (B47542), it exhibits typical reactivity, including acidity and nucleophilicity of the hydroxyl group, allowing for further derivatization such as the formation of ether derivatives under basic conditions. guidechem.comprepchem.com
| Starting Material | Key Reagents/Reaction Type | Product | Reference |
|---|---|---|---|
| 3,4-Difluorobenzaldehyde | Reduction | 3,4-Difluorophenol | chemicalbook.com |
| 3,4-Difluorophenylboronic acid | ipso-Hydroxylation (H₂O₂) | 3,4-Difluorophenol | chemicalbook.com |
| 3,4-Difluoroaniline | Diazotization followed by hydrolysis | 3,4-Difluorophenol | chemicalbook.com |
| 1,2-Difluorobenzene | Friedel-Crafts acylation, then reduction and other steps | Derivatives of 3,4-difluorophenyl | google.com |
Halogenation Routes for Phenolic Compounds
The direct introduction of halogen atoms onto a phenolic ring is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. This inherent regioselectivity means that halogenation of a simple phenol typically yields a mixture of ortho and para isomers, with the para product often predominating. researchgate.netscientificupdate.com
A variety of halogenating agents are employed, including molecular halogens (e.g., Cl₂, Br₂), sulfuryl chloride (SO₂Cl₂), and N-halosuccinimides (e.g., NCS, NBS). numberanalytics.com The choice of reagent, catalyst, and reaction conditions can significantly influence the reaction's outcome and selectivity. numberanalytics.comgoogle.com
| Halogenating Agent | Typical Catalyst/Conditions | Reaction Type | Reference |
|---|---|---|---|
| Chlorine (Cl₂) | Lewis Acid (e.g., AlCl₃, FeCl₃) | Electrophilic Chlorination | numberanalytics.comgoogle.com |
| Sulfuryl chloride (SO₂Cl₂) | Lewis Acid or radical initiator | Electrophilic Chlorination | researchgate.net |
| N-Chlorosuccinimide (NCS) | Thiourea or Selenoether catalysts | Catalytic Electrophilic Chlorination | scientificupdate.comnsf.gov |
| Potassium Bromide (KBr) / Oxidant | ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) | Regioselective Bromination | researchgate.netsemanticscholar.orgmdpi.com |
Direct Synthesis Approaches for this compound
The most direct route to this compound is the electrophilic chlorination of its immediate precursor, 3,4-difluorophenol. However, controlling the position of the incoming chlorine atom is a significant synthetic challenge.
Nucleophilic Chlorination Mechanisms in Chlorofluorophenol Synthesis
It is important to distinguish between electrophilic and nucleophilic substitution on an aromatic ring. The direct chlorination of 3,4-difluorophenol is an electrophilic aromatic substitution, where the electron-rich phenol attacks an electrophilic chlorine species.
Conversely, a nucleophilic aromatic substitution (SNAr) involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. wikipedia.org For an SNAr reaction to be effective, the aromatic ring must be "activated" by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically a halide). wikipedia.org A phenylazo group has also been shown to activate ortho-halogens toward nucleophilic substitution. vanderbilt.edu Another relevant method is the Sandmeyer reaction, which converts an aniline (B41778) into an aryl chloride via a diazonium salt intermediate, representing a nucleophilic substitution on the diazonium species. acsgcipr.orgchemicalbook.com A hypothetical SNAr route to the target compound is therefore less direct, likely requiring a multi-step sequence starting from a pre-functionalized precursor like 2-amino-3,4-difluorophenol.
Exploration of Regioselectivity in Halogenation Reactions
For the direct chlorination of 3,4-difluorophenol, three positions are available for substitution: C2, C5, and C6. The powerful activating and ortho, para-directing hydroxyl group at C1 strongly favors substitution at the C2 and C6 positions. The fluorine atoms at C3 and C4 are deactivating but also direct ortho and para. The combined electronic effects make the C2 and C6 positions the most likely sites of attack.
Achieving regioselectivity to favor the desired 2-chloro isomer over the 6-chloro isomer is the primary challenge. Uncatalyzed chlorination would likely produce a mixture of isomers. Research has shown that catalyst systems can overcome the innate selectivity of the substrate. scientificupdate.comnsf.gov For instance, while standard chlorination of phenols often yields the para-isomer as the major product, specific catalysts can reverse or enhance this preference. scientificupdate.com
Studies on related systems have demonstrated that:
Thiourea-based catalysts used with N-chlorosuccinimide (NCS) can direct chlorination to the ortho position with high selectivity (e.g., up to 10:1 ortho:para). scientificupdate.com
Lewis basic selenoether catalysts are also highly efficient for promoting ortho-selective electrophilic chlorination of phenols, achieving selectivities greater than 20:1 (ortho:para). nsf.gov
By applying such a catalyst system to 3,4-difluorophenol, it is plausible to direct the incoming chlorine electrophile selectively to the C2 position, sterically the more accessible of the two ortho positions, thus yielding this compound.
| Substrate Type | Chlorinating Agent | Catalyst System | Observed Regioselectivity | Reference |
|---|---|---|---|---|
| Phenols (general) | NCS | None (uncatalyzed) | Para-isomer favored (~1:4 o/p) | nsf.gov |
| Phenols (general) | NCS | Thiourea Catalyst 6 | Ortho-isomer favored (up to 10:1 o/p) | scientificupdate.com |
| Phenols (general) | NCS | Thiourea Catalyst 7 | Para-isomer favored (up to 1:20 o/p) | scientificupdate.com |
| Phenols (general) | NCS | Selenoether Catalyst | Ortho-isomer favored (>20:1 o/p) | nsf.gov |
Advanced Synthetic Techniques and Catalysis
Modern organic synthesis increasingly relies on advanced techniques and catalysis to achieve high efficiency and selectivity, minimizing waste and complex purification steps. For the synthesis of this compound, the most relevant advanced approach is the use of organocatalysis to control regioselectivity.
The development of Lewis basic catalysts, such as the selenoethers and thioureas mentioned previously, represents a significant advancement in the functionalization of phenols. scientificupdate.comnsf.gov These catalysts are thought to interact with the chlorinating agent (e.g., NCS) to create a more bulky, reactive electrophile, which then interacts with the phenol's hydroxyl group, directing the substitution to the ortho position through a transition state assembly.
Another advanced technique involves using materials that allow for the slow, controlled release of the halogenating agent. For example, the use of ZnAl–BrO₃⁻ layered double hydroxides (LDHs) in bromination reactions provides a steady, low concentration of bromine, which enhances regioselectivity and prevents over-halogenation. mdpi.com A similar strategy could be developed for chlorination. Furthermore, the use of continuous flow reactors for industrial-scale halogenations allows for precise control over reaction parameters like temperature and mixing, improving safety and reproducibility.
Metal-catalyzed Cross-Coupling Reactions in Fluorinated Phenol Synthesis
Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. eie.gr For the synthesis of fluorinated phenols, these methods can be adapted to introduce the hydroxyl group or the halogen substituents onto a pre-functionalized aromatic ring.
Palladium-catalyzed reactions are particularly prominent. researchgate.net For instance, a potential pathway to this compound could involve the C-O coupling of a fluorinated aryl halide with a hydroxide (B78521) source or the coupling of a fluorinated phenol with a chlorinating agent. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation. Similarly, protocols for the coupling of (hetero)aryl bromides with fluorinated alcohols have been developed using specialized palladium precatalysts like tBuBrettPhos Pd G3, which demonstrate excellent functional group tolerance and short reaction times. nih.gov While direct application to this compound synthesis is not extensively documented, these methodologies provide a framework for its potential synthesis from precursors like 1-bromo-2-chloro-3,4-difluorobenzene (B2864595) or 2-chloro-3,4-difluoro-1-iodobenzene.
Copper-catalyzed methods, such as the Chan-Lam coupling of aryl boronic acids with alcohols or the Ullmann condensation, also offer viable routes. nih.gov These reactions can be advantageous due to the lower cost of copper catalysts. The synthesis of fluorinated alkyl aryl ethers has been achieved through copper-mediated coupling of fluorinated alcohols with aryl iodides. nih.gov The choice of metal, ligand, base, and solvent is critical in directing the reaction's outcome and preventing side reactions.
The functionalization of C-H bonds ortho to fluorine atoms in polyfluoroarenes is another advanced strategy. acs.org This approach avoids the need for pre-halogenated starting materials, offering a more atom-economical route. The reaction typically involves a transition metal catalyst that selectively activates a C-H bond, guided by the directing effect of the fluorine substituent, followed by coupling with a suitable partner. acs.org
Interactive Table: Comparison of Metal-Catalyzed Cross-Coupling Strategies
| Catalytic System | Typical Coupling Partners | Key Advantages | Potential Challenges |
|---|---|---|---|
| Palladium-based (e.g., Pd(OAc)₂, Buchwald-Hartwig) | Aryl Halides/Triflates + Alcohols/Water | High efficiency, broad functional group tolerance, well-understood mechanisms. researchgate.netnih.gov | Cost of palladium, sensitivity of catalysts to air/moisture. |
| Copper-based (e.g., CuI, Chan-Lam, Ullmann) | Aryl Boronic Acids + Alcohols; Aryl Halides + Alcohols | Lower catalyst cost, effective for C-O bond formation. nih.govresearchgate.net | Often requires higher reaction temperatures, longer reaction times. nih.gov |
| Nickel-based (e.g., NiCl₂(dme)) | Aryl Fluorosulfonates + Phosphites | Can couple different types of substrates, utilizes readily available catalysts. researchgate.net | Substrate scope may be more limited compared to palladium. |
| Rhodium-based | C-F Bond Activation | Potential for direct functionalization of fluorinated aromatics. kyoto-u.ac.jp | Less developed, may require specific and complex catalyst systems. |
Biocatalytic Approaches and Halogenase Engineering for Selective Halogenation
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, conducting reactions under mild conditions with high selectivity. researchgate.net For the synthesis of halogenated phenols, flavin-dependent halogenases (FDHs) are particularly relevant enzymes. tandfonline.comchemrxiv.org These enzymes can perform site- and region-specific halogenation on a wide variety of electron-rich aromatic compounds, including phenols. tandfonline.comuchicago.edu
The direct synthesis of this compound using a single biocatalyst is challenging due to the need for sequential, regioselective halogenations. However, halogenase engineering provides a pathway to develop enzymes with tailored functionalities. Techniques such as directed evolution and structure-based site-directed mutagenesis are used to alter the substrate scope and regioselectivity of wild-type enzymes. researchgate.net For example, the tryptophan halogenase RebH has been engineered to halogenate non-native substrates. chemrxiv.org Similarly, the phenolic halogenase Rdc2 has shown the ability to halogenate various small phenolic compounds, making it a candidate for engineering efforts. tandfonline.comuchicago.edu
An engineered halogenase could potentially be designed to chlorinate 3,4-difluorophenol at the C2 position. The enzyme's active site would need to be modified to accommodate the difluorophenol substrate and position it correctly relative to the reactive hypohalous acid intermediate that is generated in situ. tandfonline.comchemrxiv.org This intermediate travels through a tunnel within the enzyme to the active site, where it halogenates the substrate. chemrxiv.org The regioselectivity is controlled by the precise orientation of the substrate, which is governed by interactions with active site residues. tandfonline.com
Interactive Table: Halogenase Engineering Strategies
| Engineering Strategy | Description | Objective for Phenol Halogenation |
|---|---|---|
| Directed Evolution | Involves random mutagenesis of the enzyme's gene followed by screening for desired activity. | Generate variants with enhanced stability, altered substrate scope (e.g., accepting difluorophenols), or shifted regioselectivity. |
| Structure-Guided Mutagenesis | Uses the 3D structure of the enzyme to make specific amino acid changes in the active site. researchgate.net | Modify the binding pocket to precisely orient the phenol substrate for chlorination at a specific position. |
| Substrate Walking | Gradually evolves an enzyme to accept a new substrate by starting with structurally similar molecules. chemrxiv.org | Adapt a halogenase that acts on simple phenols to eventually accept and selectively halogenate difluorophenols. |
Influence of Reaction Conditions on Yield and Purity
The yield and purity of this compound are highly dependent on the chosen synthetic route and the precise control of reaction conditions.
In metal-catalyzed cross-coupling reactions , several factors are paramount:
Catalyst and Ligand: The choice of the metal center (e.g., Pd, Cu) and the coordinating ligand dictates catalytic activity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, for example, are often used in palladium catalysis to promote reductive elimination and stabilize the active catalytic species. nih.gov
Base: The base plays a crucial role, often participating in the deprotonation of the phenol or in the regeneration of the catalyst. The strength and solubility of the base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact reaction rates and yields. nih.gov
Solvent: The solvent influences the solubility of reactants and catalysts and can affect the reaction mechanism. Aprotic polar solvents like dioxane or toluene (B28343) are common. nih.govresearchgate.net
In biocatalytic syntheses , the conditions are generally milder but equally critical:
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. Deviations can lead to denaturation and loss of function.
Cofactor Regeneration: Flavin-dependent halogenases require a flavin reductase (FRed) and a source of reducing equivalents like NAD(P)H to function. chemrxiv.org Efficient regeneration of these cofactors is essential for high yields in whole-cell or in vitro systems.
Interactive Table: Key Reaction Parameters and Their Influence
| Parameter | Influence on Yield and Purity | Example Application |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products or catalyst decomposition. numberanalytics.com | In a synthesis of [(3,4-difluorophenoxy)methyl]oxirane, the reaction was run at reflux for 48 hours to drive it to completion. prepchem.com |
| Solvent | Impacts solubility of reactants and catalyst stability. Can influence the reaction pathway. numberanalytics.com | Toluene is often used in Pd-catalyzed C-O couplings. nih.gov |
| Catalyst Loading | Higher loading can increase reaction speed but adds to cost and can complicate purification. Lowering loading is desirable for process efficiency. | Pd-catalyzed couplings can sometimes be achieved with catalyst loading as low as 2 mol %. nih.gov |
| Base Strength/Type | Crucial for deprotonation steps and catalyst turnover. A mismatched base can halt the reaction or cause side reactions. | Cs₂CO₃ is a mild and effective base for C-O cross-coupling with fluorinated alcohols. nih.gov |
| pH (Biocatalysis) | Maintains the enzyme's structural integrity and catalytic activity. | Most enzymatic reactions are performed in buffered aqueous solutions at or near neutral pH. |
Reaction Mechanism Elucidation
Understanding the detailed reaction mechanisms is crucial for optimizing synthetic routes and predicting potential outcomes.
Detailed Mechanistic Pathways for Halogenation and Functionalization
Generation of the Electrophile: A chlorinating agent (e.g., Cl₂) is activated by a Lewis acid (e.g., FeCl₃, AlCl₃) to generate a highly electrophilic species, such as a polarized Cl-Cl---FeCl₃ complex or a chloronium ion (Cl⁺).
Nucleophilic Attack: The electron-rich phenol ring attacks the electrophile. The -OH group is a strong activating group and directs ortho- and para-. In 3,4-difluorophenol, the C2, C5, and C6 positions are available. The regiochemical outcome is determined by the combined directing effects of the hydroxyl and fluorine substituents.
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. tandfonline.com The positive charge is delocalized across the ring.
Deprotonation: A weak base removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, this compound.
Functionalization (Cross-Coupling): A generic palladium-catalyzed C-O cross-coupling mechanism (e.g., Buchwald-Hartwig type) to form a fluorinated phenol from an aryl halide (Ar-X) and an alcohol (R-OH) generally involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-2-chloro-3,4-difluorobenzene), forming a Pd(II) complex.
Ligand Exchange/Deprotonation: The alcohol (or water) coordinates to the Pd(II) center, and a base removes the hydroxyl proton to form an alkoxide complex.
Reductive Elimination: The C-O bond is formed as the product (the aryl ether or phenol) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then enter another cycle. acs.org
Role of Intermediates and Transition States in Chlorofluorophenol Formation
Intermediates are transient species that represent energy minima along the reaction coordinate, while transition states are high-energy configurations at the peaks of the energy profile. numberanalytics.comyoutube.comtutorchase.com
In Metal-Catalyzed Cross-Coupling: The reaction proceeds through a series of organometallic intermediates , such as the Pd(II)-aryl complex formed after oxidative addition and the subsequent Pd(II)-alkoxide complex. acs.orgacs.org The stability and reactivity of these intermediates are influenced by the ligands on the palladium center. The transition states correspond to the bond-breaking and bond-forming events: the C-X bond cleavage in oxidative addition and the C-O bond formation during reductive elimination. acs.org The reductive elimination step is often rate-limiting, and its energy barrier (the transition state energy) is highly dependent on the electronic properties and steric bulk of the ligands and the aryl group.
Kinetic and Thermodynamic Aspects of Synthetic Routes
Kinetics deals with the rate of the reaction, which is governed by the activation energy (the energy difference between reactants and the highest transition state).
For the electrophilic chlorination of 3,4-difluorophenol, the reaction rate will be slower than that of phenol due to the electron-withdrawing inductive effect of the two fluorine atoms. This effect increases the activation energy for the initial electrophilic attack. kyoto-u.ac.jp The rate law for acid-catalyzed halogenation of ketones has been shown to be dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that enol/enolate formation is the rate-determining step. libretexts.org A similar principle, where the formation of a reactive species is rate-limiting, can apply to aromatic halogenation.
In metal-catalyzed reactions, the kinetics are more complex, often depending on the concentration of the substrate, the catalyst, and sometimes the base. The rate-determining step can vary depending on the specific catalytic cycle but is often the oxidative addition or the reductive elimination. acs.org
Halogenation reactions of aromatic compounds are typically exothermic, meaning they release energy and are thermodynamically favorable. libretexts.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like this compound.
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) calculations are frequently used to determine the optimized molecular geometry of halogenated phenols. For similar compounds, methods like B3LYP with a 6-311++G(d,p) basis set have been successfully applied to predict bond lengths and angles. nih.govnih.gov The presence of electronegative chlorine and fluorine atoms, along with the hydroxyl group, significantly influences the electron distribution and geometry of the benzene ring. nih.gov The substitution of these halogens on the phenol structure can affect its chemical reactivity. dergipark.org.tr
Global chemical descriptors derived from DFT calculations, such as HOMO-LUMO energy gaps, provide information about the molecule's stability and reactivity. nih.gov For instance, a larger energy gap generally suggests higher stability and lower reactivity.
| Parameter | Calculated Value (Å or °) for 2C5FP |
|---|---|
| C-Cl Bond Length | 1.75 |
| C-F Bond Length | 1.36 |
Prediction of Spectroscopic Properties (NMR, FT-IR, Raman)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can simulate vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govnanobioletters.com By comparing calculated spectra with experimental data, a detailed assignment of vibrational modes and chemical shifts can be achieved. nih.govnih.gov For instance, in studies of similar molecules, a good correlation has been found between experimental and stimulated results for FT-IR and NMR. nanobioletters.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for theoretical NMR chemical shift calculations. nih.gov
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch | ~3400-3600 | ~3400-3600 | Stretching vibration of the hydroxyl group |
| C-Cl Stretch | ~600-800 | ~600-800 | Stretching vibration of the carbon-chlorine bond |
| C-F Stretch | ~1000-1400 | ~1000-1400 | Stretching vibration of the carbon-fluorine bond |
Analysis of Electron Density and Charge Distribution
The electron density and charge distribution within this compound can be analyzed using tools like Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net MEP maps visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. NBO analysis provides insights into charge transfer, hyperconjugation, and intramolecular interactions. researchgate.net The highly electronegative fluorine and chlorine atoms create a polarized aromatic ring, which influences the molecule's reactivity.
Homolytic and Heterolytic Cleavage Energetics of C-Cl and C-F Bonds
The bond dissociation energies for the C-Cl and C-F bonds are critical for understanding the molecule's stability and potential degradation pathways. Generally, the aromatic C-F bond is significantly stronger than the aromatic C-Cl bond. nih.govutsa.edu This difference in bond strength suggests that under certain conditions, the C-Cl bond may be more susceptible to cleavage. For instance, the energy of an aliphatic C-F bond is around 485 kJ/mol, while an aliphatic C-Cl bond is about 327 kJ/mol. nih.govutsa.edu While aromatic C-halogen bond energies differ, the general trend of C-F being stronger than C-Cl holds. Theoretical calculations can provide quantitative predictions of these bond cleavage energies, which is crucial for assessing the compound's environmental fate and reactivity in various chemical processes. nih.govscholaris.ca
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.
Conformational Analysis and Intramolecular Interactions
MD simulations can be employed to explore the conformational landscape of this compound. ucr.edumdpi.commun.ca These simulations reveal the different spatial arrangements the molecule can adopt and the energetic barriers between them. ucr.edu A key aspect to investigate is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the adjacent chlorine or fluorine atoms. acs.org Such interactions can significantly influence the molecule's preferred conformation and its physical and chemical properties. acs.org The rotation of the hydroxyl group and its interaction with neighboring halogens are important dynamic features that can be elucidated through MD simulations.
Solvent Effects on Molecular Behavior
The behavior of phenolic compounds in solution is significantly influenced by the surrounding solvent, primarily through hydrogen bonding interactions. For this compound, a key dynamic is the competition between intramolecular hydrogen bonding (between the hydroxyl proton and the ortho-chlorine) and intermolecular hydrogen bonding (with solvent molecules or other phenol molecules).
Theoretical studies on substituted chlorophenols provide a framework for understanding these effects. researchgate.netresearchgate.net Chlorophenols with a substituent at the ortho position (position 2 or 6 relative to the hydroxyl group), such as this compound, are categorized as Group II compounds. researchgate.netresearchgate.netresearchgate.net In these molecules, an equilibrium exists between a conformation stabilized by an intramolecular OH···Cl hydrogen bond and self-association through intermolecular OH···OH bonds. researchgate.netresearchgate.netresearchgate.net
The nature of the solvent dictates which interaction predominates:
Inert or weakly interacting solvents (e.g., carbon tetrachloride), solute-solute interactions are significant, but the presence of the ortho-chlorine provides steric hindrance and promotes the intramolecular OH···Cl bond, which can limit extensive self-association compared to unhindered phenols. researchgate.net
Polar aprotic solvents can act as hydrogen bond acceptors, competing with the intramolecular interaction and potentially disrupting the self-association of phenol molecules.
Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions that can dominate over both intramolecular and solute-solute interactions.
The dielectric constant of the solvent also plays a role; for similar di-substituted phenols, the shift in the OH stretching vibration, an indicator of hydrogen bond strength, becomes larger as the solvent's dielectric constant increases. researchgate.net This suggests that more polar solvents will have a more pronounced effect on the molecular environment of the hydroxyl group in this compound.
| Solvent Type | Example | Dominant Interaction Type | Expected Molecular Behavior |
|---|---|---|---|
| Inert / Non-Polar | Carbon Tetrachloride, Hexane | Intramolecular OH···Cl & Solute-Solute (limited) | Equilibrium favors the monomeric form with intramolecular hydrogen bonding; limited self-association due to steric hindrance by the ortho-chlorine. researchgate.netresearchgate.net |
| Polar Aprotic | Acetone, Dimethyl sulfoxide (B87167) (DMSO) | Solute-Solvent (OH···Solvent) | Solvent molecules act as strong hydrogen bond acceptors, disrupting both intramolecular and intermolecular phenol interactions. |
| Polar Protic | Water, Ethanol | Solute-Solvent (OH···Solvent) | Strong hydrogen bonding with solvent molecules disrupts other interactions, favoring solvation of the phenol molecule. researchgate.net |
Molecular Docking and Biological Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This modeling is crucial for understanding potential biological activity and for rational drug design. nih.govbiorxiv.org The prediction of how a ligand like this compound might interact with a protein's binding site provides insights into the forces driving the recognition process. nih.gov
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger, more stable interaction. mdpi.comnih.gov
While specific docking studies for this compound are not widely published, research on structurally analogous compounds provides valuable insights. For instance, a computational study on 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol , a larger derivative sharing the same core phenolic structure, investigated its antagonistic effects on key neurological receptors. dergipark.org.tr The predicted binding energies indicated a notable affinity for these targets. dergipark.org.tr Such studies demonstrate how computational methods can be used to screen halogenated phenols against various proteins and prioritize them for further investigation.
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol | Dopamine D2 Receptor | -8.30 | dergipark.org.tr |
| Serotonin 5-HT2A Receptor | -6.94 | dergipark.org.tr |
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. mdpi.comacs.org For halogenated phenols, a pharmacophore model would map out features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and potential halogen bond donors. acs.orgresearchgate.net
Computational studies on various classes of halogenated compounds reveal common pharmacophoric features:
Hydrogen Bond Donor: The phenolic hydroxyl group is a critical hydrogen bond donor. acs.org
Hydrogen Bond Acceptor: The oxygen of the hydroxyl group and, in some contexts, the halogen atoms can act as hydrogen bond acceptors.
Hydrophobic/Aromatic Region: The phenyl ring itself provides a hydrophobic and aromatic feature essential for fitting into corresponding pockets in a receptor. acs.org
Halogen Bonding Site: The chlorine and fluorine atoms can participate in halogen bonding, a specific non-covalent interaction that can contribute significantly to binding affinity.
By generating such models, researchers can screen large chemical libraries to find new compounds that match the pharmacophore and are therefore more likely to be active. mdpi.com
| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Forms crucial hydrogen bonds with acceptor sites on the protein target. acs.orgresearchgate.net |
| Hydrogen Bond Acceptor (HBA) | Oxygen atom, Halogen atoms (Cl, F) | Accepts hydrogen bonds from donor sites on the protein target. |
| Aromatic/Hydrophobic Feature | Substituted Phenyl Ring | Engages in hydrophobic and π-stacking interactions within the binding pocket. acs.org |
| Halogen Bond Donor | Chlorine (Cl) and Fluorine (F) atoms | Forms directional interactions with nucleophilic atoms (e.g., oxygen, nitrogen) in the binding site. |
Ligand-Protein Binding Affinity Predictions
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For halogenated phenols, SAR analyses focus on how the type, number, and position of halogen substituents influence the molecule's interaction with biological systems. slideshare.net
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that builds mathematical models to correlate the chemical structure of compounds with their biological activity. researchgate.netbiochempress.com These models use calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) to predict the activity of new or untested compounds. biochempress.com
For halogenated phenols, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. researchgate.net These studies generate 3D grid-based models to understand how steric and electrostatic fields of the molecules relate to their activity. researchgate.net Such analyses have shown that for substituted phenols, properties like molecular size, branching, and the presence of electronegative atoms are often key determinants of their biological effects. biochempress.com The phenolic -OH group is frequently identified as a crucial feature for activity. biochempress.com
The chlorine and fluorine atoms in this compound profoundly influence its chemical properties through a combination of electronic and steric effects.
Electronic Effects: Halogens exert two opposing electronic effects:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework. This effect is strongest for fluorine and decreases down the group (F > Cl). fiveable.melibretexts.org This withdrawal deactivates the ring, making it less nucleophilic. fiveable.me
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. libretexts.orgwikipedia.org This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org
For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the ring toward electrophilic attack. libretexts.org However, the resonance effect still directs incoming electrophiles to the ortho and para positions. wikipedia.org In this compound, the combined strong inductive effects of the three halogens significantly lower the electron density of the aromatic ring and increase the acidity of the phenolic proton compared to phenol itself. researchgate.net
Steric Effects: The physical size of the substituents can hinder the approach of reactants to certain positions on the ring. libretexts.org The chlorine atom at position 2 creates steric hindrance around the hydroxyl group, which can influence its reactivity and hydrogen bonding patterns, as discussed in the solvent effects section. researchgate.net This steric bulk can also affect how the molecule fits into a protein's binding site.
| Substituent | Position | Dominant Electronic Effect | Resonance Effect | Steric Hindrance | Influence on Reactivity |
|---|---|---|---|---|---|
| -Cl | 2 (ortho) | Strong Inductive Withdrawal (-I) | Weak Donation (+M) | Moderate | Deactivates ring, increases OH acidity, provides steric bulk near OH group. libretexts.orgresearchgate.net |
| -F | 3 (meta) | Strongest Inductive Withdrawal (-I) | Weak Donation (+M) | Low | Strongly deactivates ring through induction. wikipedia.orgmdpi.com |
| -F | 4 (para) | Strongest Inductive Withdrawal (-I) | Weak Donation (+M) | Low | Deactivates ring; resonance effect directs to this position. wikipedia.orgmdpi.com |
Conclusion
2-Chloro-3,4-difluorophenol, a distinct member of the halogenated phenol (B47542) family, holds significance primarily as an intermediate in advanced organic synthesis. Its unique combination of chlorine and fluorine substituents on a phenol core provides a versatile platform for the creation of novel molecules with potential applications in pharmaceuticals and agriculture. While detailed information on its large-scale manufacturing and specific end-uses remains specialized, its role as a research chemical underscores the ongoing importance of halogenated aromatic compounds in the pursuit of new chemical entities. Further research into the synthesis and reactivity of such mixed halogenated phenols will continue to be a valuable endeavor in the field of chemistry.
Environmental Fate and Degradation of 2 Chloro 3,4 Difluorophenol
Environmental Distribution and Persistence of Halogenated Phenols
Halogenated phenolic compounds (HPCs) are noted for their presence in various environmental compartments due to both anthropogenic release and natural formation. nih.govresearchgate.netacs.org Their persistence and distribution are key factors in assessing their environmental impact.
Occurrence in Aquatic and Terrestrial Environments
Halogenated phenols, as a class, are widespread environmental contaminants. scirp.org Chlorophenols, in particular, are found globally, formed through industrial processes or the environmental chlorination of other compounds by microorganisms. pjoes.com Concentrations of chlorophenols in oceanic waters have been measured at levels of 5-10 ng/L, while river waters can show significantly higher and more variable concentrations, ranging from 2-2000 µg/L. pjoes.com They are also detected in the atmosphere, with concentrations in urban areas reaching up to 1 µg/m³. pjoes.com
These compounds can enter aquatic environments through industrial and municipal sewage, the degradation of pesticides, and runoff from treated soils. pjoes.comvliz.be Once in aquatic systems, their chemical stability and hydrophobicity lead to their distribution throughout the water column and eventual accumulation in sediments. scirp.org While specific monitoring data for 2-Chloro-3,4-difluorophenol is not widely available, the general distribution patterns of closely related chlorophenols and fluorophenols suggest its likely presence in similar environmental settings, particularly in areas with industrial activity involving such chemicals. environmentclearance.nic.in The degradation of fluorinated aromatic compounds by microorganisms has been studied, indicating their presence and transformation in the environment. asm.orgresearchgate.net
Bioaccumulation Potential of Organohalogen Compounds
A significant characteristic of organohalogen compounds, including halogenated phenols, is their tendency to accumulate in living organisms, a process known as bioaccumulation. researchgate.netplos.org Due to their lipophilic (fat-loving) nature, these compounds are not easily excreted and can build up in the fatty tissues of organisms. researchgate.net This accumulation can be magnified up the food chain (biomagnification), leading to progressively higher concentrations in predators. nih.govresearchgate.net
Research has demonstrated the bioaccumulation of various organohalogen compounds across different trophic levels in both marine and freshwater ecosystems. researchgate.netplos.org For instance, studies have found these compounds in organisms ranging from marine bivalves like mussels to top predators such as sharks and marine mammals. nih.govresearchgate.netehime-u.ac.jp The biota-sediment accumulation factors (BSAFs) for some unidentified halogenated compounds have been found to be an order of magnitude higher than those for legacy persistent organic pollutants (POPs), indicating a high bioaccumulative potential. ehime-u.ac.jp While specific bioaccumulation data for this compound are limited, its structure as an organohalogen compound suggests a potential for accumulation in aquatic and terrestrial food webs. researchgate.net
| Organism Type | Compound Class | Observed Finding | Source(s) |
|---|---|---|---|
| Marine Bivalves (Mussels) | Organohalogen Compounds (OHCs) | Found to contain unknown mixed halogenated compounds with high bioaccumulative potential. | ehime-u.ac.jp |
| Elasmobranchs (Sharks and Rays) | Persistent Organic Pollutants (POPs) | Levels varied by species and trophic position, with bull sharks (top predators) showing the highest concentrations, suggesting biomagnification. | nih.gov |
| Baltic Sea Biota (Various Species) | Organohalogen Compounds | Concentrations of some emerging organohalogen compounds were similar to or higher than legacy POPs like PBDEs in lower-trophic-level organisms. | researchgate.net |
| High Mountain Lake Food Webs | Organohalogenated Compounds | Concentration patterns in fish indicate complex bioaccumulation processes are occurring in remote ecosystems. | researchgate.net |
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, key abiotic mechanisms include photolysis, hydrolysis, and oxidation by atmospheric radicals.
Photolytic Degradation Pathways and Products
Photolytic degradation, or photolysis, is the breakdown of compounds by light. Halogenated phenols can be degraded directly by simulated sunlight. nih.gov This process involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of reactive species like carbon-centered, hydrogen, and hydroxyl radicals. nih.gov The position of the halogen atom on the phenol (B47542) ring can influence the rate of degradation. nih.govrsc.org
Advanced oxidation processes (AOPs) that utilize UV light in combination with oxidants like hydrogen peroxide (H₂O₂) or persulfate (PDS) have been shown to effectively degrade halogenated phenols. rsc.org In these systems, direct photolysis accounts for a fraction of the degradation (8-15%), with the majority of the breakdown occurring via oxidation by radicals generated from the photolysis of the oxidant. rsc.org The degradation of fluorinated phenols via photocatalysis on surfaces like titanium dioxide (TiO₂) and silica (B1680970) gel has also been demonstrated, proceeding through hydroxyl radical-mediated pathways. researchgate.netacs.org The ultimate products of complete degradation are typically carbon dioxide, water, and inorganic halide ions.
Hydrolytic Stability and Transformation
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Halogenated phenols are generally stable under typical environmental pH and temperature conditions. The carbon-halogen bond on an aromatic ring is strong and not easily broken by water. google.com
The hydrolysis of halogenated benzenes to form phenols typically requires harsh industrial conditions, such as high temperatures and pressures. For example, the Dow process for converting chlorobenzene (B131634) to phenol requires temperatures of 350°C and high pressure. jove.com Similarly, methods to prepare halogenated phenols from halogenated anilines require heating to 100-150°C in the presence of catalysts. google.com This resistance to hydrolysis under normal environmental conditions contributes to the persistence of compounds like this compound in aquatic systems.
Oxidation by Hydroxyl Radicals and Atmospheric Chemistry
In the atmosphere, the primary removal process for many organic compounds, including halogenated phenols, is oxidation by hydroxyl radicals (˙OH). rsc.orgrsc.org These highly reactive radicals initiate degradation, influencing the atmospheric lifetime and transport distance of the pollutants. rsc.orgrsc.org
Theoretical studies on halogenated phenols show that their reaction with ˙OH radicals can proceed through two main pathways: ˙OH-addition to the aromatic ring or a proton-coupled electron-transfer (PCET) mechanism. rsc.orgresearchgate.net For gas-phase reactions, the ˙OH-addition pathway is generally more favorable. rsc.orgresearchgate.net The presence of surfaces, such as TiO₂ particles, can significantly accelerate the degradation rate by orders of magnitude and favor the PCET pathway. rsc.org The calculated atmospheric lifetimes for various pentahalogenated phenols at 296 K are around 12 hours, suggesting they are susceptible to medium-range atmospheric transport. rsc.org
| Compound | Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Source(s) |
|---|---|---|---|
| Pentafluorophenol (C₆F₅OH) | (6.88 ± 1.37) × 10⁻¹² | ~12 days | rsc.orgacs.org |
| Pentachlorophenol (B1679276) (C₆Cl₅OH) | Not explicitly stated, but lifetime calculated | ~12.86 hours | rsc.org |
| Pentabromophenol (C₆Br₅OH) | Not explicitly stated, but lifetime calculated | ~12.04 hours | rsc.org |
Note: The atmospheric lifetime is dependent on the concentration of hydroxyl radicals, which varies with location and time. The values presented provide a general estimate.
Biotic Degradation Mechanisms
The breakdown of chlorophenols, a group of toxic and persistent environmental pollutants, is significantly influenced by microbial activity. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as carbon and energy sources, transforming them into less harmful substances. The efficiency and pathways of this biodegradation are contingent on environmental conditions, the specific microbial populations present, and the chemical structure of the chlorophenol molecule.
The presence or absence of oxygen dictates the primary mechanisms of chlorophenol biodegradation. researchgate.net
Under aerobic conditions , the degradation of less chlorinated phenols, like mono- and dichlorophenols, typically starts with the enzymatic incorporation of oxygen into the aromatic ring, a reaction catalyzed by oxygenases. researchgate.net This results in the formation of chlorocatechols. researchgate.net The dechlorination step, which is the removal of chlorine atoms, generally occurs after the aromatic ring is cleaved. researchgate.net For more highly chlorinated phenols, the initial step under aerobic conditions is often a hydrolytic para-hydroxylation, which yields a chlorinated para-hydroquinone. researchgate.net Aerobic degradation is generally considered more effective for lower chlorinated phenols. d-nb.info
Conversely, anaerobic biodegradation of chlorophenols proceeds through a process known as reductive dechlorination. In this pathway, chlorine atoms on the aromatic ring are replaced with hydrogen atoms. researchgate.net This process is a critical first step in the breakdown of highly chlorinated compounds, such as pentachlorophenol, making them more amenable to further degradation. asm.org Anaerobic processes are often favored for treating higher chlorophenols like tri-, tetra-, and pentachlorophenol. d-nb.info In some cases, a sequential anaerobic-aerobic process can be highly effective, where the initial anaerobic stage removes chlorine atoms, and the subsequent aerobic stage breaks down the resulting phenolic compounds. asm.orgfrontiersin.org
The degradation of specific chlorophenols can be influenced by the microbial community. For instance, the acclimation of anaerobic biomass to 2-chlorophenol (B165306) has been reported to take around 23 days to four months. frontiersin.org
A variety of microorganisms, including bacteria and fungi, are capable of degrading halogenated aromatic compounds. nih.govbohrium.comscirp.org The key to this capability lies in the production of specific enzymes that can catalyze the breakdown of these persistent pollutants.
Dehalogenases are a critical class of enzymes that catalyze the cleavage of carbon-halogen bonds, a crucial first step in the detoxification of halogenated organic compounds. ub.ac.id These enzymes can function through different mechanisms, including reductive, oxidative, and hydrolytic dehalogenation. bohrium.com For example, the enzyme PcpB, a flavin-dependent monooxygenase, is involved in the degradation of pentachlorophenol. bohrium.com
Laccases (p-diphenol:dioxygen oxidoreductase) are copper-containing enzymes that are particularly effective in oxidizing a wide range of phenolic compounds, including chlorophenols. mdpi.comsippe.ac.cn These enzymes, often secreted by fungi like Trametes pubescens, use molecular oxygen to oxidize their substrates. mdpi.compdeaamcollege.edu.in Laccases have been shown to effectively degrade mixtures of chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol (B122985). mdpi.compdeaamcollege.edu.in
Other important enzymes in chlorophenol degradation include:
Oxygenases : These enzymes incorporate oxygen into the aromatic ring, making it more susceptible to cleavage. nih.govbohrium.com Monooxygenases and dioxygenases are two major types involved in this process. nih.govbohrium.com
Peroxidases : These enzymes, particularly from fungi, can detoxify chlorinated phenolic compounds in the soil. nih.gov
Microbial consortia, or mixed communities of microorganisms, often exhibit enhanced degradation capabilities compared to single species. nih.gov This is due to the synergistic interactions between different microbial populations, where the metabolic products of one organism can be utilized by another. nih.gov For instance, the presence of an easily degradable carbon source can stimulate the degradation of more complex chlorophenols. d-nb.info
Table 1: Key Enzymes in Chlorophenol Biodegradation
| Enzyme Class | Function | Example(s) | Source Organisms |
| Dehalogenases | Cleavage of carbon-halogen bonds. ub.ac.id | PcpB bohrium.com | Bacteria, Fungi ub.ac.id |
| Laccases | Oxidation of phenolic compounds. mdpi.comsippe.ac.cn | Laccase from Trametes pubescens mdpi.compdeaamcollege.edu.in | Fungi, Plants mdpi.comsippe.ac.cn |
| Oxygenases | Incorporation of oxygen into the aromatic ring. nih.govbohrium.com | Monooxygenases, Dioxygenases nih.govbohrium.com | Bacteria bohrium.com |
| Peroxidases | Oxidation of phenolic compounds using hydrogen peroxide. mdpi.com | Horseradish peroxidase nih.gov | Fungi, Plants mdpi.comnih.gov |
The metabolic pathways for chlorophenol degradation vary depending on the specific compound and the microorganisms involved. A common initial step is the conversion of the chlorophenol into a less toxic intermediate.
Under aerobic conditions, the degradation of monochlorophenols often proceeds through the formation of chlorocatechols . researchgate.net For polychlorinated phenols, chlorinated para-hydroquinones are common intermediates. researchgate.net For instance, the biotransformation of 2,4-dichlorophenol (2,4-DCP) can lead to the formation of 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone. cdc.gov
Anaerobic degradation pathways often involve reductive dehalogenation , leading to the formation of phenols with fewer chlorine atoms. researchgate.netunl.pt For example, pentachlorophenol can be sequentially dehalogenated to form various tetrachlorophenols, trichlorophenols, and so on. asm.org One proposed pathway for 2-chlorophenol in anaerobic sediment involves reductive dehalogenation to phenol, followed by carboxylation to 4-hydroxybenzoate (B8730719) and subsequent dehydroxylation to benzoate. unl.pt Another possibility is the carboxylation of 2-chlorophenol to 3-chloro-4-hydroxybenzoate, which is then dehydroxylated to 3-chlorobenzoate. unl.pt
The identification of these metabolites is crucial for understanding the complete degradation pathway and ensuring the full mineralization of the parent compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to identify these transformation products. asm.org
A study on the metabolism of various phenolic xenobiotics, including chlorinated phenols, revealed a widespread biotransformation pathway involving the formation of dimers, such as a chlorinated bisphenol A (ClBPA) molecule linked to a triclosan (B1682465) (TCS) molecule (ClBPA-O-TCS). pnas.org This highlights the potential for cross-talk reactions between different pollutants in biological systems. pnas.org
The efficiency of microbial degradation of chlorophenols is influenced by a multitude of environmental and biological factors.
pH: The pH of the environment can significantly impact microbial activity and enzyme function. For example, the biodegradation of 2-chlorophenol by Alcaligenes sp. showed a marked delay at a pH of 5. nih.gov The optimal pH for the activity of a pentachlorophenol-degrading enzyme was found to be 7.5. researchgate.net
Concentration: The initial concentration of the chlorophenol can affect its degradation. High concentrations can be toxic to microorganisms, leading to inhibition of their metabolic activity. nih.gov However, some adapted microbial consortia can tolerate and degrade high concentrations of chlorophenols. For instance, a mixed microbial consortium was able to achieve over 99% removal of 4-chlorophenol (B41353) at initial concentrations ranging from 20 to 400 mg/L. d-nb.info
Microbial Adaptation: The ability of a microbial community to degrade a specific pollutant can be enhanced through a period of acclimation or adaptation. frontiersin.org This involves the selection and growth of microorganisms that are capable of utilizing the target compound. The time required for adaptation can vary significantly depending on the compound and the initial microbial population. frontiersin.org The presence of other easily degradable carbon sources, a process known as co-metabolism, can also enhance the degradation of recalcitrant compounds. nih.gov
Temperature and Water Content: In soil environments, temperature and water content are critical factors. frontiersin.org For example, Rhodococcus species were found to efficiently biodegrade 2-chlorophenol in soil only under moist and temperate conditions. frontiersin.org
Nutrient Availability: The presence of essential nutrients is crucial for microbial growth and metabolic activity. nih.gov
Presence of Other Compounds: The interaction between different toxic compounds in a mixture can be complex. In some cases, the presence of a less toxic compound can induce the enzymes required for the degradation of a more toxic one. nih.gov
Table 2: Factors Influencing Chlorophenol Biodegradation
| Factor | Influence on Biodegradation |
| pH | Affects microbial growth and enzyme activity; optimal pH ranges are often near neutral. researchgate.netnih.gov |
| Concentration | High concentrations can be inhibitory; adaptation allows degradation at higher levels. d-nb.infonih.gov |
| Microbial Adaptation | Acclimation period enhances degradation efficiency. frontiersin.org |
| Temperature | Influences microbial metabolic rates; optimal temperatures vary for different microbes. frontiersin.org |
| Water Content | Essential for microbial activity, particularly in soil environments. frontiersin.org |
| Nutrient Availability | Required for microbial growth and sustained degradation. nih.gov |
| Co-substrates | Presence of easily degradable compounds can enhance the breakdown of recalcitrant chlorophenols. nih.gov |
Biotransformation Pathways and Metabolite Identification
Remediation Strategies
Given the toxicity and persistence of halogenated aromatic pollutants like this compound, effective remediation strategies are essential. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, offers a cost-effective and environmentally friendly approach. mdpi.com
Various bioremediation technologies have been developed and applied to treat sites contaminated with halogenated aromatic compounds. These technologies can be broadly categorized as in-situ (treatment at the contaminated site) or ex-situ (excavation and treatment elsewhere).
Biostimulation and Bioaugmentation:
Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. This can include the addition of nutrients, oxygen, or other electron acceptors. nih.gov
Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities to the contaminated site. nih.gov
Bioreactors: Bioreactors are engineered systems that provide a controlled environment for the biological treatment of contaminated water or soil slurries. Several types of bioreactors have been successfully used for chlorophenol degradation:
Airlift Bioreactors: These reactors use air to mix and aerate the contents, providing a suitable environment for aerobic degradation. They have been shown to be effective for the removal of 4-chlorophenol. d-nb.info
Sequencing Batch Reactors (SBRs): SBRs operate in a cyclical manner, allowing for different reaction conditions (e.g., anaerobic and aerobic) to be applied in sequence. This approach has proven effective for the degradation of 2,4,6-trichlorophenol. frontiersin.org
Fluidized Bed Reactors: In these reactors, the microbial biomass is grown on small particles that are kept in suspension by the upward flow of water. This design provides a large surface area for microbial activity and has been used for the degradation of 2-chlorophenol. nih.gov
Upflow Anaerobic Sludge Blanket (UASB) Reactors: These are anaerobic systems where wastewater flows upwards through a blanket of granular sludge, which contains a high concentration of active microorganisms. d-nb.info
Combined Anaerobic-Aerobic Systems: As mentioned previously, a sequential anaerobic-aerobic treatment process can be particularly effective for highly halogenated compounds. asm.orgfrontiersin.org The initial anaerobic phase removes the halogen atoms, making the molecule less toxic and more amenable to complete mineralization in the subsequent aerobic phase. asm.org
Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants. Some plants can release enzymes, such as laccases, from their roots that can help break down phenolic pollutants in the soil. sippe.ac.cn
The selection of the most appropriate bioremediation strategy depends on various factors, including the type and concentration of the contaminant, the site characteristics, and the cost-effectiveness of the technology. mdpi.com
Advanced Oxidation Processes (AOPs) for Chlorofluorophenol Removal
Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies designed to mineralize recalcitrant organic pollutants, such as this compound, into simpler, less harmful substances like carbon dioxide, water, and mineral acids. scispace.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of attacking a wide array of organic compounds. kirj.eeiwaponline.com The reaction rate constants of hydroxyl radicals with most organic compounds are significantly higher than those of conventional oxidants like ozone or hydrogen peroxide, making AOPs particularly effective for treating persistent chemicals. kirj.ee
AOPs are suitable for the destruction of various dissolved organic contaminants, including halogenated hydrocarbons and aromatic compounds. kirj.ee The primary mechanism involves the abstraction of a hydrogen atom or the addition of the hydroxyl radical to the aromatic ring, initiating a series of oxidative reactions that lead to ring cleavage and eventual mineralization. kirj.ee Several types of AOPs have been investigated for the degradation of halogenated phenols, demonstrating their potential for treating water contaminated with chlorofluorophenols. These methods include processes like UV/H2O2, Fenton and photo-Fenton reactions, and heterogeneous photocatalysis. nih.govscirp.org
UV/H₂O₂ Process
The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a widely used AOP. In this process, the photolysis of H₂O₂ by UV light generates hydroxyl radicals, which then degrade the target pollutant. kirj.ee The H₂O₂/UV process has been successfully applied to the destruction of chlorophenols and other chlorinated compounds. kirj.ee While direct UV photolysis can be less efficient, the addition of H₂O₂ significantly enhances the degradation rate by providing a continuous source of hydroxyl radicals. nih.gov
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) to produce hydroxyl radicals. wikipedia.orgnih.gov This method is effective in a slightly acidic pH range, typically between 2 and 4. epa.gov The reaction is rapid and exothermic, leading to the oxidation of organic contaminants. wikipedia.org
The efficiency of the Fenton process can be enhanced by UV light in what is known as the photo-Fenton reaction. This process not only involves the classic Fenton reaction but also the photoreduction of ferric iron (Fe³⁺) back to Fe²⁺, which regenerates the catalyst and produces additional hydroxyl radicals, thereby accelerating the degradation of pollutants. nih.gov A comparative study on the degradation of 2,4-dichlorophenol (DCP), a related chlorophenol compound, demonstrated the high efficiency of the photo-Fenton process. nih.gov
| Parameter | UV | UV/H₂O₂ | Fenton | Photo-Fenton |
| Conditions | N/A | [H₂O₂] = 75 mg/L | [Fe²⁺] = 10 mg/L, [H₂O₂] = 75 mg/L | [Fe²⁺] = 10 mg/L, [H₂O₂] = 75 mg/L |
| Time for 100% DCP Removal | > 180 min | 90 min | 90 min | 60 min |
| First-Order Rate Constant (k) | 0.010 min⁻¹ | 0.029 min⁻¹ | 0.026 min⁻¹ | 0.057 min⁻¹ |
| TOC Removal after 180 min | 24% | 55% | 50% | 70% |
| This table presents a summary of comparative research findings on the degradation of 2,4-dichlorophenol (DCP) using various AOPs. The data illustrates the relative effectiveness of each process under the specified laboratory conditions. nih.gov |
Heterogeneous Photocatalysis
Toxicological Considerations and Mechanisms of Action
General Toxicology of Halogenated Phenols
Halogenated phenols, a class of compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring, are recognized for their toxic effects and environmental persistence. researchgate.netpjoes.com
Overview of Chlorophenol Toxicity and Environmental Concerns
Chlorophenols are a significant subgroup of halogenated phenols that have raised considerable environmental and public health concerns. nih.gov These compounds enter the environment through various channels, including industrial and municipal waste, the degradation of pesticides like phenoxyherbicides, and as byproducts of water chlorination processes. pjoes.comnih.govtaylorandfrancis.com Their resistance to biodegradation contributes to their persistence in soil, water, and sediment. researchgate.nettaylorandfrancis.comcdc.gov
The toxicity of chlorophenols extends to a wide range of organisms. In aquatic ecosystems, they can be harmful to fish and other organisms even at low concentrations. taylorandfrancis.com For humans, exposure to chlorophenols has been associated with a variety of adverse health effects, including damage to the liver and nervous system. cdc.gov Some chlorophenols, such as 2,4,6-trichlorophenol, have been classified as probable human carcinogens by regulatory bodies like the U.S. Environmental Protection Agency (EPA). cdc.gov The primary environmental concern with chlorophenols is their potential to contaminate aquatic environments, thereby posing a risk to organisms within the food chain and to human health. nih.gov
Influence of Halogenation on Toxicological Profiles
The addition of halogen atoms to the phenol (B47542) molecule significantly alters its toxicological properties. The type, number, and position of the halogen substituents on the aromatic ring are critical factors in determining the compound's toxicity. pjoes.com
Generally, an increase in the number of chlorine atoms on the phenol ring is associated with increased toxicity, which is linked to the greater hydrophobicity of the more highly chlorinated compounds. pjoes.com The position of the halogen also plays a crucial role. For instance, a chlorine atom in the ortho position of the phenol molecule tends to decrease its toxicity, whereas a meta substitution can increase it. pjoes.com
The nature of the halogen atom itself also influences toxicity. For example, in studies comparing dichlorophenols and dichlorothiophenols for their inhibitory effects on certain enzymes, the thiophenol derivatives showed more potent inhibition. drugbank.comjst.go.jp Furthermore, studies on the disruption of thyroid hormone regulation have indicated that phenolic structures containing iodine are generally more potent inhibitors of deiodinase activity compared to their brominated, chlorinated, and fluorinated counterparts. oup.com This highlights that the specific halogen present significantly modulates the toxicological impact of the compound. The process of halogenation can transform phenol into compounds with varied and often increased toxic potential, affecting their interaction with biological systems. osti.govwikipedia.org
Mechanisms of Toxicity for Halogenated Phenols
The toxic effects of halogenated phenols are exerted through a variety of molecular and cellular mechanisms, leading to cellular dysfunction and organ damage.
Cellular and Molecular Interactions
At the molecular level, halogenated phenols can interact with and disrupt the function of essential biomolecules. A primary mechanism of their toxicity is the denaturation of proteins and disruption of cell walls, which can lead to coagulative tissue necrosis.
A significant interaction is the binding of halogenated phenols to proteins. For example, halogenated phenols, particularly hydroxylated metabolites of other pollutants like PCBs and PBDEs, show a structural similarity to thyroid hormones. researchgate.netacs.orglibretexts.orgnih.gov This resemblance allows them to bind to transport proteins like transthyretin (TTR), which is responsible for transporting thyroid hormones in the blood. libretexts.org This competitive binding can disrupt thyroid hormone homeostasis. oup.comlibretexts.org The binding affinity is influenced by the degree of halogenation and the specific halogen present. researchgate.net
Furthermore, phenols and their derivatives can interact with neuronal receptors, such as the GABA-A receptors in the central nervous system, although the precise binding sites for many simple phenols are not yet fully understood. nih.gov The formation of hydrogen bonds between the hydroxyl group of the phenol and amino acid residues of target proteins is a likely mechanism of interaction. nih.gov
Enzyme Inhibition and Metabolic Pathway Disruption
Halogenated phenols are known to inhibit the activity of various enzymes, disrupting critical metabolic pathways. researchgate.net This inhibition can be a key factor in their toxicity.
One of the well-studied effects is the inhibition of cytochrome P450 enzymes. osti.gov For instance, various halogenated phenols have been shown to inhibit human cytochrome P450 2E1 (CYP2E1). drugbank.comjst.go.jp The degree of inhibition is dependent on the specific halogen and its position on the phenyl ring. drugbank.comjst.go.jp
Halogenated phenols can also inhibit deiodinases, enzymes that are crucial for the regulation of thyroid hormones. oup.com By inhibiting these enzymes, halogenated phenolic compounds can disrupt the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3), thereby interfering with thyroid hormone signaling. oup.combohrium.com Additionally, some halogenated phenols have been shown to inhibit peroxidase function. nih.gov The disruption of metabolic pathways can also occur through the inhibition of enzymes involved in glycolysis and the oxidative pentose (B10789219) phosphate (B84403) pathway. researchgate.net
The table below summarizes the inhibitory effects of selected halogenated phenols on specific enzymes.
| Halogenated Phenol | Target Enzyme | Observed Effect |
| Dichlorophenols | Cytochrome P450 2E1 (CYP2E1) | Inhibition drugbank.comjst.go.jp |
| 5'-Hydroxy 2,2',4,4',5-pentabromodiphenyl ether | Deiodinases | Potent Inhibition oup.com |
| Tetrabromobisphenol A (TBBPA) | Deiodinases | Inhibition oup.com |
| 2,4,6-Tribromophenol (TBP) | Deiodinases | Inhibition oup.com |
| Triclosan (B1682465) | Deiodinases | Inhibition oup.com |
| 4-Halophenols | Dehaloperoxidase | Inhibition of peroxidase function nih.gov |
Formation of Toxic Metabolites and Biotransformation
The biotransformation of halogenated phenols can lead to the formation of metabolites that are sometimes more toxic than the parent compound. researchgate.netnih.gov This metabolic activation is a critical aspect of their toxicity.
The initial step in the aerobic biodegradation of phenol is often its conversion to catechol. researchgate.net For halogenated phenols, this can involve hydroxylation, where a hydroxyl group is added to the aromatic ring. nih.gov For example, Escherichia coli expressing certain hydroxylase enzymes can transform 4-halogenated phenols into their corresponding 4-halocatechols. nih.govresearchgate.net
These catechol derivatives can be further metabolized. However, the biotransformation process can also generate reactive species. For instance, the metabolism of halogenated benzenes can produce reactive benzoquinone metabolites, which are linked to hepatotoxicity. nih.gov While hydroxylation is generally considered a detoxification mechanism, in some cases, it can lead to the formation of more toxic species like quinones and reactive oxygen species (ROS), which can damage cellular components. researchgate.net
Microbial degradation of halogenated aromatic compounds is a key environmental process. nih.gov Various bacteria have evolved enzymatic pathways to break down these compounds, often involving the removal of the halogen substituent (dehalogenation) as a crucial step. nih.govnih.gov This can occur through oxidative, reductive, or hydrolytic mechanisms. nih.govnih.gov However, some biotransformation reactions, such as methylation, can produce metabolites that are more toxic or persistent than the original compound. nih.gov
Ecotoxicology of 2-Chloro-3,4-difluorophenol
The ecotoxicology of this compound, a halogenated phenol, is an area of growing concern due to the widespread use and environmental persistence of related compounds. Halogenated phenols are known for their potential to cause adverse effects in various organisms, and understanding the specific impact of this compound is crucial for assessing its environmental risk.
Impact on Environmental Organisms and Ecosystems
Direct ecotoxicological data for this compound is limited in publicly available scientific literature. However, the toxicity of this compound can be inferred by examining data from structurally similar halogenated phenols.
Toxicity to Aquatic Organisms:
Halogenated phenols are generally recognized as pollutants that can cause significant harm to aquatic life. researchgate.net The toxicity of these compounds is influenced by factors such as the type, number, and position of the halogen substituents on the phenol ring.
Fish: Acute toxicity studies on related compounds like 2,4-dichlorophenol (B122985) have shown LC50 (lethal concentration for 50% of the test population) values as low as 1.7 mg/L for freshwater fish. oecd.org Chronic toxicity studies have established a No-Observed-Effect Concentration (NOEC) of 0.29 mg/L for certain fish species. oecd.org While these values are for a different compound, they suggest that this compound could also exhibit significant toxicity to fish.
Invertebrates: For the aquatic invertebrate Daphnia magna, a common model organism in ecotoxicology, the 48-hour LC50 for 2,4-dichlorophenol is 1.4 mg/L, with a chronic NOEC for reproductivity of 0.21 mg/L. oecd.org This indicates that this compound may also pose a risk to aquatic invertebrate populations, which are a critical component of freshwater ecosystems.
Toxicity to Terrestrial Organisms:
The impact of halogenated phenols on terrestrial ecosystems is less studied than their aquatic effects. However, the potential for soil contamination exists through industrial discharges and waste disposal.
Microorganisms: Soil microorganisms play a vital role in nutrient cycling and the degradation of organic matter. Some microorganisms have been shown to degrade halogenated phenols. For instance, Penicillium frequentans Bi 7/2 has been observed to transform 3,4-difluorophenol (B1294555), although this is not the exact compound of interest. The ability of soil microbial communities to degrade this compound would influence its persistence and potential for long-term soil toxicity.
Plants: The uptake and phytotoxicity of this compound in terrestrial plants have not been extensively documented. However, given the known herbicidal properties of some phenolic compounds, there is a potential for adverse effects on plant growth and development upon exposure.
Bioaccumulation and Persistence:
The potential for a chemical to bioaccumulate in organisms and persist in the environment are key factors in its ecotoxicological profile.
Bioaccumulation: The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. For 2,4-dichlorophenol, BCF values in carp (B13450389) have been reported to be between 7.1 and 69, suggesting a low potential for bioaccumulation in aquatic organisms. oecd.org The presence of fluorine atoms in this compound might alter its lipophilicity and, consequently, its bioaccumulation potential.
Persistence and Biodegradation: Halogenated phenols can be persistent in the environment. smolecule.com The degradation of these compounds is often dependent on the microbial communities present. While some fluorinated phenols are known to be persistent organic pollutants, research is ongoing to understand their environmental fate and develop degradation methods. smolecule.com The biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, is known to be primarily driven by soil microorganisms. mdpi.com
The following table summarizes the ecotoxicity data for a related compound, 2,4-dichlorophenol, which can provide an indication of the potential toxicity of this compound.
| Organism Type | Species | Endpoint | Value | Reference |
| Fish | Freshwater Fish | Acute LC50 | 1.7 mg/L | oecd.org |
| Fish | Fish | Chronic NOEC | 0.29 mg/L | oecd.org |
| Invertebrate | Daphnia magna | Acute LC50 (48h) | 1.4 mg/L | oecd.org |
| Invertebrate | Daphnia magna | Chronic NOEC | 0.21 mg/L | oecd.org |
| Aquatic Plant | Lemna sp. | EC50 (7d) | 1.5 mg/L | oecd.org |
Environmental Risk Assessment Methodologies
Environmental risk assessment for chemicals like this compound involves a structured approach to evaluate the potential for adverse effects on the environment. This process generally includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification:
This step involves identifying the potential adverse effects a substance can have on environmental organisms. For this compound, this would involve reviewing existing toxicological data on the compound and structurally similar chemicals to determine its potential to harm aquatic and terrestrial life. As specific data is scarce, information on other halogenated phenols is crucial.
Dose-Response Assessment:
This assessment determines the relationship between the dose of the chemical and the incidence and severity of an adverse effect. For ecotoxicology, this often involves determining the LC50, EC50, and NOEC values for various organisms. In the absence of direct experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are a valuable tool.
QSAR Models: QSAR models are mathematical models that predict the biological activity or toxicity of a chemical based on its molecular structure. tandfonline.com These models have been developed to predict the toxicity of halogenated phenols to various organisms, such as the protozoan Tetrahymena. researchgate.nettandfonline.comtandfonline.com By inputting the molecular descriptors of this compound into a validated QSAR model, it is possible to estimate its toxicity without conducting new animal testing. scientific.netnih.gov
Exposure Assessment:
This component estimates the concentration of the chemical that environmental organisms are likely to be exposed to. This involves identifying the sources of the chemical, its pathways into the environment, and its fate and transport in different environmental compartments (water, soil, air). The environmental persistence and bioaccumulation potential of this compound are key parameters in this assessment.
Risk Characterization:
PEC: The PEC is the estimated concentration of the substance in the environment.
PNEC: The PNEC is the concentration below which adverse effects in the ecosystem are not expected to occur. It is typically derived from the most sensitive ecotoxicological endpoint (e.g., the lowest NOEC) by applying an assessment factor to account for uncertainties.
A framework for the environmental risk assessment of substituted phenols has been proposed, which can be applied to this compound. canada.ca This framework often involves a tiered approach, starting with simple screening models and progressing to more complex and data-intensive assessments if a potential risk is identified. The Canadian Environmental Protection Act, 1999 (CEPA) utilizes an ecological risk classification (ERC) approach for organic substances, which employs multiple metrics for both hazard and exposure to determine the ecological risk classification. canada.ca
The following table outlines the general steps in an environmental risk assessment for a chemical like this compound.
| Assessment Step | Description | Key Considerations for this compound |
| Hazard Identification | Identifying potential adverse effects on environmental organisms. | Review of toxicity data for halogenated phenols; use of analogue data. |
| Dose-Response Assessment | Determining the relationship between dose and effect. | Use of QSAR models to predict toxicity in the absence of experimental data. |
| Exposure Assessment | Estimating environmental concentrations. | Identifying sources, pathways, persistence, and bioaccumulation potential. |
| Risk Characterization | Evaluating the likelihood of adverse effects. | Calculation of a Risk Quotient (PEC/PNEC); comparison with regulatory thresholds. |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-3,4-difluorophenol, and how do halogen positions influence reaction efficiency?
Methodological Answer:
- Synthetic Optimization : Use electrophilic aromatic substitution (EAS) with controlled halogenation sequences. The electron-withdrawing effects of fluorine and chlorine substituents (meta- and para-directing) require precise temperature control (e.g., 0–5°C for fluorination) to avoid over-substitution .
- Halogen Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, making subsequent chlorination slower. Use kinetic studies (e.g., monitoring via HPLC ) to optimize stoichiometry and reaction times.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR (δ -110 to -125 ppm) and NMR (δ 6.8–7.2 ppm for aromatic protons) confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS (expected m/z 164.54 for [M-H]) validates molecular weight and isotopic patterns .
- Purity Assessment : Use GC-MS with a DB-5 column (30 m × 0.25 mm) to detect trace impurities (<0.5%) .
Q. What safety protocols are critical for handling halogenated phenols like this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for synthesis and handling .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Category D003) .
- Exposure Limits : Adhere to OSHA PEL (0.5 mg/m³ for chlorophenols) and monitor airborne concentrations with OSHA-VT-503-1 sampling .
Advanced Research Questions
Q. How do the electron-withdrawing effects of fluorine and chlorine substituents influence regioselectivity in subsequent functionalization reactions?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Fluorine at C3 and C4 creates a π-deficient ring, directing electrophiles to the less deactivated C5 position .
- Experimental Validation : Conduct nitration (HNO/HSO) or sulfonation (SO) to confirm predicted regioselectivity. Analyze products via NMR and X-ray crystallography .
Q. How can researchers resolve contradictions in reported toxicity data for halogenated phenols?
Methodological Answer:
- Data Reconciliation : Perform systematic reviews using PRISMA guidelines. Screen literature (e.g., PubMed, TOXCENTER) with inclusion criteria (e.g., in vivo mammalian studies, LD data) .
- Meta-Analysis : Use random-effects models to account for variability in exposure routes (oral vs. dermal) and species sensitivity (e.g., rat vs. zebrafish) .
Q. What in vitro models are suitable for studying the biochemical interactions of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test cytochrome P450 (CYP3A4) inhibition using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Receptor Binding Studies : Radiolabeled ligand competition assays (e.g., -estradiol for estrogen receptor binding) quantify affinity (K) .
- Cytotoxicity Screening : Use MTT assays on HepG2 cells (IC determination) and compare to structure-activity relationships (SAR) for halogenated analogs .
Methodological Guidance for Experimental Design
Q. Designing a study to evaluate environmental persistence of this compound
- Hydrolysis Studies : Incubate at pH 4–9 (25°C) and analyze degradation products via LC-MS/MS. Halogen substituents reduce hydrolysis rates (t > 30 days at neutral pH) .
- Photolysis Experiments : Expose to UV light (λ = 254 nm) in quartz reactors; monitor dehalogenation products (e.g., dihydroxybenzene derivatives) .
Q. Best practices for validating computational toxicity predictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
